molecular formula C11H14BrClN2O B8035091 (3-Bromophenyl)(piperazin-1-YL)methanone hcl

(3-Bromophenyl)(piperazin-1-YL)methanone hcl

Cat. No.: B8035091
M. Wt: 305.60 g/mol
InChI Key: RLHDZDNEQNIANG-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride is a chemical compound with the molecular formula C11H14BrClN2O. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a bromophenyl group attached to a piperazinyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride typically involves the reaction of 3-bromobenzoyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of (3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.

    Biological Studies: It serves as a ligand in receptor binding studies to investigate the interaction with neurotransmitter receptors.

    Chemical Biology: It is employed in the design of molecular probes for studying biological pathways and mechanisms.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for the pharmaceutical industry

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety can mimic the structure of endogenous neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride is unique due to its specific combination of a bromophenyl group and a piperazinyl methanone moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-bromophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHDZDNEQNIANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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